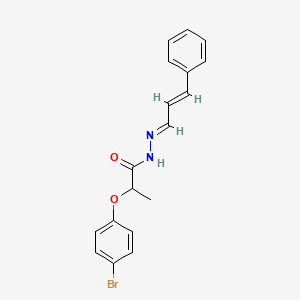![molecular formula C18H24N2O2S2 B5731769 4-(2-methylpropyl)-N'-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
4-(2-methylpropyl)-N'-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide is a complex organic compound that belongs to the class of sulfonohydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide typically involves the reaction of benzenesulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction may proceed through the following steps:
Formation of Benzenesulfonyl Hydrazide: Benzenesulfonyl chloride reacts with hydrazine to form benzenesulfonyl hydrazide.
Condensation Reaction: The benzenesulfonyl hydrazide undergoes a condensation reaction with 2-(5-methylthiophen-2-yl)propanal to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonohydrazide: A simpler analog with similar chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activity.
Sulfonyl Hydrazides: A broader class of compounds with diverse applications.
Uniqueness
4-(2-methylpropyl)-N’-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of the thiophene ring and the sulfonohydrazide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methylpropyl)-N-[(E)-2-(5-methylthiophen-2-yl)propylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-13(2)11-16-6-8-17(9-7-16)24(21,22)20-19-12-14(3)18-10-5-15(4)23-18/h5-10,12-14,20H,11H2,1-4H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELODBHBSPHNO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)C=NNS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(C)/C=N/NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
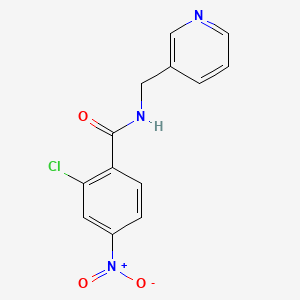
![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

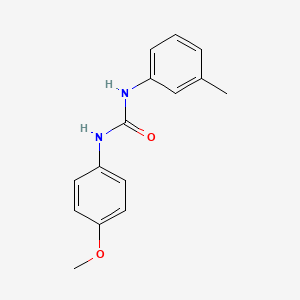
![Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B5731699.png)
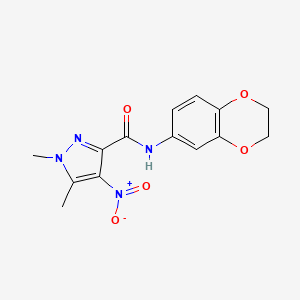
![4-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5731711.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]BENZENESULFONAMIDO}ACETAMIDE](/img/structure/B5731716.png)
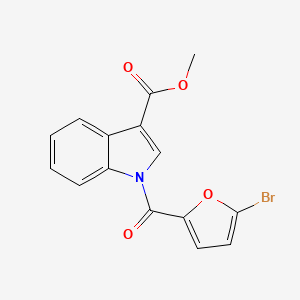
![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)
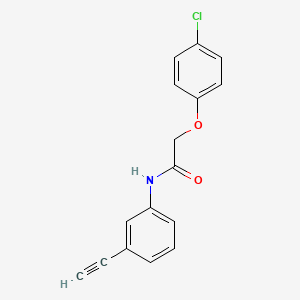
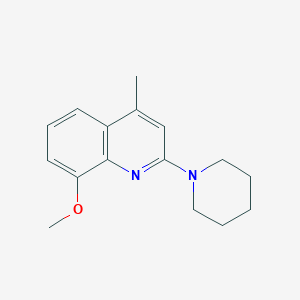
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
